molecular formula C15H11NO6 B6405133 2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid CAS No. 1261908-91-1

2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid

Cat. No.: B6405133
CAS No.: 1261908-91-1
M. Wt: 301.25 g/mol
InChI Key: YYSSEEPFHGXLLU-UHFFFAOYSA-N
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Description

2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid is an organic compound that features both a methoxycarbonyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by a carboxylation reaction to form the benzoic acid derivative. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and a base such as sodium hydroxide for the carboxylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-4-nitrobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Hydrolysis: 2-(4-Methoxycarbonylphenyl)-4-carboxybenzoic acid.

Scientific Research Applications

2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxycarbonyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid is unique due to the presence of both a methoxycarbonyl group and a nitro group on the benzoic acid core

Properties

IUPAC Name

2-(4-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-9(3-5-10)13-8-11(16(20)21)6-7-12(13)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSSEEPFHGXLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690726
Record name 4'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-91-1
Record name 4'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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